Cas no 107761-42-2 (β-Amyloid (1-42), human TFA)
β-Amyloid (1-42), human TFA Chemical and Physical Properties
Names and Identifiers
-
- beta-Amyloid (1-42) human
- L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-alpha-glutamyl-L-alpha-aspartyl-L-valylglycyl-L-seryl-L-asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-isoleucylglycyl-L-leucyl-L-methionyl-L-valylglycylglycyl-L-valyl-L-valyl-L-isoleucyl-L-alanine
- Amyloid β Protein Fragment 1-42
- Amyloid β-Protein (1-42)
- Amyloid beta-Protein (Human, 1-42)
- Amyloid β-Peptide (1-42) (human)
- Amyloid β-Protein (1-42) (HFIP-treated)
- Bate-Amyloid(1-42)human
- BETA-AMYLOID PEPTIDE(1-42)
- DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA
- TB500
- β-Amyloid Peptide (1-42), rat
- Amyloid Beta-Peptide (1-42) (human)
- Amyloid?
- A-Peptide (1-42) (human)
- Bate-Amyloid(1-42)
- 2-Amyloid(1-42) Human
- (1-42) (human)
- Beta-AMyloid(1-42)TB500
- AMyloid b-Protein (1-42)
- AB42, betaamyloid peptide
- AMyloid (1-42) huMan peptide
- Amyloidb-Peptide(1-42)(human)
- β-Amyloid (1-42), human TFA
- Amyloid β Protein Fragment 1-42, TFA
- (1-42) (human)
- Amyloid βH-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH
- REF DUPL: H-Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH
- Beta-Amyloid (1-42), sodium salt
- Amyloid β-Peptide (1-42) (human) TFA
- Soy peptide
- Amyloid|A-Peptide (1-42) (human)
-
- MDL: MFCD00163049
- Inchi: 1S/C203H311N55O60S/c1-28-106(20)164(195(310)220-91-149(267)228-130(71-98(4)5)181(296)238-129(66-70-319-27)179(294)251-158(100(8)9)193(308)218-87-146(264)215-88-151(269)250-160(102(12)13)198(313)255-163(105(18)19)199(314)258-165(107(21)29-2)200(315)227-112(26)202(317)318)257-201(316)166(108(22)30-3)256-169(284)109(23)224-147(265)89-216-171(286)122(51-40-42-67-204)233-188(303)139(81-145(208)263)244-192(307)143(94-260)230-150(268)92-219-194(309)159(101(10)11)252-191(306)141(83-157(280)281)245-177(292)127(60-64-153(272)273)232-168(283)111(25)226-180(295)133(73-113-45-34-31-35-46-113)241-184(299)135(75-115-49-38-33-39-50-115)247-196(311)162(104(16)17)254-190(305)131(72-99(6)7)239-173(288)123(52-41-43-68-205)234-175(290)125(58-62-144(207)262)236-185(300)136(77-117-84-211-95-221-117)243-187(302)138(79-119-86-213-97-223-119)248-197(312)161(103(14)15)253-178(293)128(61-65-154(274)275)237-182(297)132(76-116-54-56-120(261)57-55-116)229-148(266)90-217-172(287)142(93-259)249-189(304)140(82-156(278)279)246-186(301)137(78-118-85-212-96-222-118)242-174(289)124(53-44-69-214-203(209)210)235-183(298)134(74-114-47-36-32-37-48-114)240-176(291)126(59-63-152(270)271)231-167(282)110(24)225-170(285)121(206)80-155(276)277/h31-39,45-50,54-57,84-86,95-112,117-119,121-143,158-166,259-261H,28-30,40-44,51-53,58-83,87-94,204-206H2,1-27H3,(H2,207,262)(H2,208,263)(H,215,264)(H,216,286)(H,217,287)(H,218,308)(H,219,309)(H,220,310)(H,224,265)(H,225,285)(H,226,295)(H,227,315)(H,228,267)(H,229,266)(H,230,268)(H,231,282)(H,232,283)(H,233,303)(H,234,290)(H,235,298)(H,236,300)(H,237,297)(H,238,296)(H,239,288)(H,240,291)(H,241,299)(H,242,289)(H,243,302)(H,244,307)(H,245,292)(H,246,301)(H,247,311)(H,248,312)(H,249,304)(H,250,269)(H,251,294)(H,252,306)(H,253,293)(H,254,305)(H,255,313)(H,256,284)(H,257,316)(H,258,314)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,317,318)(H4,209,210,214)/t106-,107-,108-,109-,110-,111-,112-,117?,118?,119?,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,158-,159-,160-,161-,162-,163-,164-,165-,166-/m0/s1
- InChI Key: XPESWQNHKICWDY-QYFPAAMGSA-N
- SMILES: C(O)(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(O)=O)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(N)=O)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](CC1C=CC(O)=CC=1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(O)=O)NC(=O)[C@H](CC1N=CN=C1)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(O)=O)NC(=O)[C@H](C)NC(=O)[C@H](CC(O)=O)N
Computed Properties
- Exact Mass: 4511.27000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 59
- Hydrogen Bond Acceptor Count: 68
- Heavy Atom Count: 319
- Rotatable Bond Count: 151
- Complexity: 11400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 21
- Undefined Atom Stereocenter Count : 21
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 1001
- XLogP3: nothing
Experimental Properties
- Color/Form: solid
- Solubility: Soluble in ammonium hydroxide, pH >9. Also soluble in DMSO.
- PSA: 1840.49000
- LogP: 1.35150
- Solubility: Insoluble in water
β-Amyloid (1-42), human TFA Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- Storage Condition:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
β-Amyloid (1-42), human TFA Pricemore >>
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| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030016-2.5mg |
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β-Amyloid (1-42), human TFA Suppliers
β-Amyloid (1-42), human TFA Related Literature
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Anna Voronova,Alexandre Barras,Valérie Plaisance,Valerie Pawlowski,Rabah Boukherroub,Amar Abderrahmani,Sabine Szunerits Nanoscale 2022 14 14683
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Priyanka Madhu,Debapriya Das,Samrat Mukhopadhyay Phys. Chem. Chem. Phys. 2021 23 9686
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Mohan Zhang,Qiuping Wu,Ruoxi Zhao,Xuanbao Yao,Xiubo Du,Qiong Liu,Guohua Lv,Shifeng Xiao Food Funct. 2021 12 7749
Additional information on β-Amyloid (1-42), human TFA
Introduction to β-Amyloid (1-42), human TFA (CAS No. 107761-42-2)
β-Amyloid (1-42), human TFA (CAS No. 107761-42-2) is a significant peptide in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). This 42-amino acid peptide is a major component of the amyloid plaques found in the brains of AD patients. The peptide is derived from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase enzymes. Understanding the structure, function, and aggregation properties of β-Amyloid (1-42), human TFA is crucial for developing therapeutic strategies to combat AD.
The chemical structure of β-Amyloid (1-42), human TFA consists of a sequence of 42 amino acids, with the sequence being: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA. The presence of the trifluoroacetic acid (TFA) salt form enhances its solubility and stability, making it a preferred choice for research purposes. The peptide's tendency to aggregate into fibrils and oligomers is a key factor in its pathogenicity, as these aggregates are believed to disrupt cellular function and contribute to neurodegeneration.
Recent studies have shed light on the mechanisms by which β-Amyloid (1-42), human TFA contributes to AD pathology. One notable finding is the role of oligomeric forms of the peptide in synaptic dysfunction. Research has shown that soluble oligomers, rather than fibrils, are more toxic to neurons and can impair synaptic plasticity, leading to cognitive decline. This has led to a shift in focus from targeting amyloid plaques to targeting soluble oligomers in therapeutic development.
In addition to its direct neurotoxic effects, β-Amyloid (1-42), human TFA has been implicated in various secondary pathological processes. For instance, it can induce oxidative stress and inflammation, both of which exacerbate neuronal damage. Oxidative stress leads to the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Inflammation, on the other hand, involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines that further contribute to neurodegeneration.
The development of therapeutic strategies targeting β-Amyloid (1-42), human TFA has been an active area of research. One approach involves the use of small molecules that can inhibit the aggregation of the peptide or destabilize existing aggregates. Another approach is the use of antibodies that can bind to specific epitopes on the peptide and prevent its aggregation or clear existing aggregates. Clinical trials have shown promising results with some of these therapies, although challenges remain in terms of efficacy and safety.
Beyond pharmacological interventions, lifestyle factors such as diet and exercise have also been shown to influence the progression of AD. Studies have demonstrated that a diet rich in antioxidants and anti-inflammatory compounds can reduce oxidative stress and inflammation, thereby slowing down the accumulation of β-Amyloid (1-42), human TFA. Regular physical activity has also been associated with improved cognitive function and reduced risk of AD.
In conclusion, β-Amyloid (1-42), human TFA remains a central focus in Alzheimer's disease research due to its critical role in disease pathology. Advances in understanding its structure, function, and aggregation properties have paved the way for novel therapeutic approaches. Continued research is essential to fully unravel the complexities of AD and develop effective treatments that can improve the lives of millions affected by this devastating disease.
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